Cleavage Sequence Specificity: Authentic N-Terminus Generation
Enteropeptidase cleaves C-terminal to the Lys residue in the pentapeptide recognition sequence DDDDK, releasing the target protein with an authentic N-terminus (no residual amino acids from the cleavage site). In contrast, HRV 3C protease, thrombin, and TEV protease leave 2–6 residual amino acids at the N-terminus of the cleaved product . For constructs containing an N-terminal tag with a protease site in the linker, enteropeptidase, factor Xa, and SUMOstar return the original (parent) protein, while HRV 3C, thrombin, and TEV leave several residues of the protease site [1].
| Evidence Dimension | Residual amino acids left on target protein after cleavage |
|---|---|
| Target Compound Data | 0 residues (authentic N-terminus) |
| Comparator Or Baseline | HRV 3C: 2 residues (Gly-Pro); Thrombin: 2 residues (Gly-Ser); TEV: 1–2 residues (Ser/Gly); Factor Xa: 0 residues |
| Quantified Difference | Enteropeptidase and Factor Xa preserve native N-terminus; HRV 3C, thrombin, and TEV add 1–6 extraneous residues |
| Conditions | Recombinant fusion proteins with N-terminal affinity tags and engineered protease cleavage sites |
Why This Matters
For therapeutic protein manufacturing and structural biology applications where the native protein sequence must be preserved, the absence of residual amino acids eliminates the need for additional processing steps and regulatory concerns.
- [1] Vergis, J. M., & Wiener, M. C. (2011). The variable detergent sensitivity of proteases that are utilized for recombinant protein affinity tag removal. Protein Expression and Purification, 78(2), 149-156. View Source
